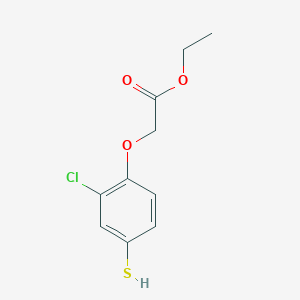
(S)-4-(1-AMINOETHYL)PHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-alpha-methyl-p-hydroxybenzylamine L-malate is a chiral compound that combines the properties of an amine and a carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-methyl-p-hydroxybenzylamine L-malate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methyl-p-hydroxybenzylamine and L-malic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-alpha-methyl-p-hydroxybenzylamine L-malate.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-methyl-p-hydroxybenzylamine L-malate may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for quality control and optimization of reaction conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-alpha-methyl-p-hydroxybenzylamine L-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-alpha-methyl-p-hydroxybenzylamine L-malate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of ®-alpha-methyl-p-hydroxybenzylamine L-malate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citrulline Malate: A compound used in sports supplements for its potential to enhance exercise performance.
L-Citrulline: An amino acid that serves as a precursor to arginine and is involved in nitric oxide production.
L-Malic Acid: A naturally occurring compound involved in the tricarboxylic acid cycle.
Uniqueness
®-alpha-methyl-p-hydroxybenzylamine L-malate is unique due to its specific combination of functional groups and chiral properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a potential therapeutic agent.
Eigenschaften
Molekularformel |
C12H17NO6 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]phenol;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m10/s1 |
InChI-Schlüssel |
DAXZTBVSSNGGTB-OJXSLLNDSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)O)N.C([C@@H](C(=O)O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanone,1h-indol-5-yl[4-(1-methylethyl)-1-piperazinyl]-](/img/structure/B8642206.png)







![2-[3-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B8642268.png)

![6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine](/img/structure/B8642286.png)
